molecular formula C85H123N21O20 B1591306 Hypertensinogen CAS No. 20845-02-7

Hypertensinogen

カタログ番号 B1591306
CAS番号: 20845-02-7
分子量: 1759 g/mol
InChIキー: XJFQCYIFOWHHFN-PLKCGDGVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hypertensinogen is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a pivotal role in the regulation of blood pressure and volume homeostasis . It promotes critical structural changes in every component of the cardiovascular system, including the heart and blood vessels .


Synthesis Analysis

The synthesis of Hypertensinogen involves the renin-angiotensin-aldosterone system (RAAS). When the system undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating angiotensinogen (AGT) to form angiotensin I (Ang I). In turn, Ang I is easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .


Molecular Structure Analysis

Hypertensinogen contains a total of 254 bonds; 131 non-H bonds, 44 multiple bonds, 52 rotatable bonds, 16 double bonds, 28 aromatic bonds, 3 five-membered rings, 3 six-membered rings, 2 carboxylic acids (aliphatic), 12 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 2 primary amines .


Chemical Reactions Analysis

The chemical reactions involving Hypertensinogen are complex and involve the renin-angiotensin-aldosterone system (RAAS). Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions .

科学的研究の応用

The Renin-Angiotensin-Aldosterone System (RAAS)

  • Scientific Field : Medical Science, specifically Hypertension and Cardiovascular/Renal Diseases .
  • Application Summary : The RAAS plays a central role in the regulation of blood pressure and body fluid homeostasis . Hypertensinogen, mainly produced by the liver, is cleaved by renin into angiotensin I, which is then cleaved by angiotensin-converting enzyme (ACE) to produce angiotensin II (Ang II), the main effector of this system .
  • Methods of Application : The study of the RAAS typically involves biochemical assays and physiological measurements to assess the levels and effects of its components, including Hypertensinogen .
  • Results or Outcomes : Chronic activation of the RAAS under pathological conditions can lead to hypertension and cardiovascular/renal diseases . Therefore, understanding the role of Hypertensinogen and other components of the RAAS can help in the development of therapeutic strategies for these conditions .

Clinical Hypertension Research

  • Scientific Field : Clinical Medicine, specifically Hypertension Research .
  • Application Summary : Hypertensinogen plays a crucial role in hypertension, a major global public health concern affecting an estimated 1.4 billion people worldwide . Understanding the role of Hypertensinogen in hypertension can lead to the development of innovative antihypertensive medications and devices .
  • Methods of Application : Clinical trials are conducted to study the effects of different antihypertensive medications and their impact on hypertension management .
  • Results or Outcomes : The rational use of antihypertensive medications is concluded to be important for effective hypertension management .

Renin-Angiotensin-Aldosterone System Receptors

  • Scientific Field : Medical Science, specifically Hypertension and Cardiovascular/Renal Diseases .
  • Application Summary : The Renin-Angiotensin-Aldosterone System (RAAS) plays important roles in regulating blood pressure and body fluid, which contributes to the pathophysiology of hypertension and cardiovascular/renal diseases . Hypertensinogen is a key component of this system .
  • Methods of Application : The study of the RAAS typically involves biochemical assays and physiological measurements to assess the levels and effects of its components, including Hypertensinogen .
  • Results or Outcomes : Understanding the role of Hypertensinogen and other components of the RAAS can help in the development of therapeutic strategies for these conditions .

Mobile Health (mHealth) for Hypertension Management

  • Scientific Field : Digital Health, specifically Mobile Health .
  • Application Summary : Hypertensinogen, as a key player in hypertension, can be monitored using mobile health applications to manage hypertension in real-world clinical settings .
  • Methods of Application : Mobile health applications can be used to monitor Hypertensinogen levels and provide real-time feedback to patients and healthcare providers .
  • Results or Outcomes : The use of mobile health applications can potentially improve hypertension control rates .

Modulation of Blood Pressure

  • Scientific Field : Cardiovascular Medicine .
  • Application Summary : Hypertensinogen plays a crucial role in the modulation of blood pressure . The angiotensin peptides that control blood pressure are released from Hypertensinogen on cleavage of its extended N-terminal tail by the specific aspartyl-protease, renin .
  • Methods of Application : The study involves detailed biochemical assays and physiological measurements to assess the levels and effects of Hypertensinogen .
  • Results or Outcomes : Understanding the role of Hypertensinogen in blood pressure modulation can lead to the development of novel agents for the treatment of hypertension .

Nanotechnology

  • Scientific Field : Nanotechnology .
  • Application Summary : Nanotechnology holds great promise and is hyped by many as the next industrial evolution . Hypertensinogen, as a key player in hypertension, can be monitored using nanotechnology to manage hypertension in real-world clinical settings .
  • Methods of Application : Nanotechnology can be used to monitor Hypertensinogen levels and provide real-time feedback to patients and healthcare providers .
  • Results or Outcomes : The use of nanotechnology can potentially improve hypertension control rates .

将来の方向性

Future directions in the study of Hypertensinogen and its role in hypertension include exploring novel molecular mechanisms of the RAAS, which will provide alternative therapeutic agents other than existing RAAS blockers . There is also a need for more research on cognitive functioning among children and adolescents with primary hypertension .

特性

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFQCYIFOWHHFN-PLKCGDGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H123N21O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346983
Record name Angiotensinogen (1-14)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1759.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensinogen (1-14)

CAS RN

20845-02-7
Record name Angiotensinogen (1-14)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensinogen (1-14)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
958
Citations
OM Helmer, RS Griffith, RM Sanders, JH Tilden - Endocrinology, 1952 - academic.oup.com
LEVIN (1945) pointed out that diethylstilbestrol acts as an adrenocorticotrophic substance as judged by several criteria. For instance, he found that the administration of this estrogen to …
Number of citations: 168 academic.oup.com
IH Page, OM Helmer, AA Plentl, KG Kohlstaedt… - Science, 1943 - science.org
Journal of the American Medical Association, 7 the term" hypertensine" does not follow North American practice in that its selection evidently is intended to imply its causal relationship …
Number of citations: 37 www.science.org
FW Haynes, L Dexter - American Journal of Physiology …, 1947 - journals.physiology.org
… The present study is similar to that of Dell’Oro and Braun-Menendez, but the animals have been followed for longer periods and serial measurements of the hypertensinogen and …
Number of citations: 59 journals.physiology.org
JW Bean - American Journal of Physiology-Legacy Content, 1942 - journals.physiology.org
… denied that either hypertensinogen or renin or both may be lacking in the toad or that toad blood contains some substance which prevents the interaction of renin with hypertensinogen, …
Number of citations: 58 journals.physiology.org
L Dexter, HA Frank, FW Haynes… - The Journal of …, 1943 - Am Soc Clin Investig
METHODS Twenty normaland 4 nephrectomized street dogs, weighing from 6.3 to 16.0 kgm., were rendered hypotensive by hemorrhage. In all but 3 dogs, no anesthetic was used …
Number of citations: 57 www.jci.org
OM Helmer, RS Griffith, JH Tilden, RM Sanders - Endocrinology, 1951 - academic.oup.com
BILATERAL adrenalectomy of normal rats causes a lowering of the level of plasma renin-substrate (hypertensinogen) (Gaudino, 1944). Treatment of such animals with …
Number of citations: 49 academic.oup.com
FW Haynes, PH Forsham… - American Journal of …, 1953 - journals.physiology.org
RESULTS The results of all experiments are summarized in table 2. Experiments have been arranged in the order of decreasing total dosage administered by any given route …
Number of citations: 50 journals.physiology.org
L Dexter, FW Haynes, WC Bridges - The Journal of Clinical …, 1945 - Am Soc Clin Investig
… hypertensinase and hypertensinogen are almost completely destroyed. Beef plasma may be freed from hypertensinase without appreciable loss of hypertensinogen activity and human …
Number of citations: 53 www.jci.org
FW Haynes, L Dexter - The Journal of Clinical Investigation, 1945 - Am Soc Clin Investig
… of hypertensinogen in dogs since removal or injury of the liver decreases or perhaps abolishes the regeneration of hypertensinogen … would show abnormal hypertensinogen values. The …
Number of citations: 23 www.jci.org
DA Collins, CD Harakal - Circulation Research, 1954 - Am Heart Assoc
… hypertensinogen as a factor in our incubations of plasma with renin. In the intact animal increased hypertensinogen … renin the concentration of hypertensinogen before nephrectomy may …
Number of citations: 25 www.ahajournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。